Perfluoro(4-isopropyltoluene)
Overview
Description
Perfluoro(4-isopropyltoluene) is a perfluorinated aromatic compound with the molecular formula C10F14. It is known for its high chemical stability and resistance to degradation, making it a valuable compound in various industrial applications. The structure of Perfluoro(4-isopropyltoluene) consists of a benzene ring substituted with a heptafluoroisopropyl group and a trifluoromethyl group, both of which contribute to its unique properties .
Mechanism of Action
Target of Action
Perfluoro(4-isopropyltoluene) is a synthetic chemical compound with unique properties. It is known that perfluorinated compounds (pfcs), a larger group to which perfluoro(4-isopropyltoluene) belongs, primarily target the nuclear receptor pparα .
Mode of Action
It is known that pfcs, including perfluoro(4-isopropyltoluene), can activate the nuclear receptor pparα . This activation can lead to various biochemical changes within the cell .
Biochemical Pathways
Perfluoro(4-isopropyltoluene) may affect multiple biochemical pathways due to its potential interaction with PPARα . PFCs have been associated with a range of effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Pharmacokinetics
It is known that pfcs are extremely persistent in the environment and can bioaccumulate in organisms . This suggests that Perfluoro(4-isopropyltoluene) may also have significant persistence and bioaccumulation potential.
Result of Action
Pfcs, including perfluoro(4-isopropyltoluene), have been associated with a range of adverse health effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoro(4-isopropyltoluene). For instance, the persistence and bioaccumulation potential of PFCs suggest that they can remain in the environment for extended periods and accumulate in organisms . This could potentially enhance the exposure and effects of Perfluoro(4-isopropyltoluene) in certain environments.
Biochemical Analysis
Biochemical Properties
It is known that PFASs, the class of compounds to which Perfluoro(4-isopropyltoluene) belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific PFAS and the biological system .
Cellular Effects
PFASs have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other PFASs, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro(4-isopropyltoluene) can be synthesized through the reaction of hexafluoropropylene with octafluorotoluene in the presence of an aprotic polar solvent such as sulfolane or tetraglyme . The reaction typically requires elevated temperatures and pressures to achieve high yields. The process involves the substitution of hydrogen atoms on the aromatic ring with fluorine atoms, resulting in the formation of the perfluorinated compound.
Industrial Production Methods
Industrial production of Perfluoro(4-isopropyltoluene) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Perfluoro(4-isopropyltoluene) suitable for various applications. The scalability of the synthesis process allows for the efficient production of this compound to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Perfluoro(4-isopropyltoluene) primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions include:
Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as amines or alkoxides.
Electrophilic Substitution: Introduction of electrophiles into the aromatic ring, although this is less common due to the electron-withdrawing nature of fluorine atoms.
Common Reagents and Conditions
Common reagents used in the reactions of Perfluoro(4-isopropyltoluene) include tris(dialkylamino)phosphines and proton donors . These reactions are typically carried out under mild conditions to prevent the degradation of the compound. The use of polar solvents such as dimethylformamide (DMF) or ether can facilitate these reactions.
Major Products Formed
The major products formed from the reactions of Perfluoro(4-isopropyltoluene) depend on the type of substitution reaction. For example, nucleophilic substitution with amines can yield perfluoroalkylated amines, while electrophilic substitution can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Perfluoro(4-isopropyltoluene) has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.
Comparison with Similar Compounds
Similar Compounds
Perfluorotoluene: Similar structure but lacks the isopropyl group, resulting in different chemical properties.
Perfluoro-para-cymene: Another perfluorinated aromatic compound with a similar structure but different substituents on the benzene ring.
Perfluoro-1-methyl-3-isopropylbenzene: Similar to Perfluoro(4-isopropyltoluene) but with different positions of the substituents on the aromatic ring.
Uniqueness
Perfluoro(4-isopropyltoluene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorine content and the presence of both heptafluoroisopropyl and trifluoromethyl groups make it highly resistant to chemical degradation and suitable for specialized applications in various fields .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F14/c11-3-1(7(15,9(19,20)21)10(22,23)24)4(12)6(14)2(5(3)13)8(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGPOWZUEZFLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379877 | |
Record name | Perfluoro(4-isopropyltoluene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20017-49-6 | |
Record name | Perfluoro(4-isopropyltoluene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Heptafluoroisopropyl)tetrafluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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